molecular formula C16H12ClNO2 B2702639 N-(2-benzoyl-4-chlorophenyl)prop-2-enamide CAS No. 35290-78-9

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide

Cat. No.: B2702639
CAS No.: 35290-78-9
M. Wt: 285.73
InChI Key: GMVKXNYHLXUBIH-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide is a chemical compound with a unique structure that allows it to be used in various scientific research applications. This compound is known for its versatility and potential in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)prop-2-enamide typically involves the reaction of 2-benzoyl-4-chloroaniline with acryloyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemicals

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-benzoylphenyl)prop-2-enamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)prop-2-enamide: Lacks the benzoyl group, which may affect its chemical properties and applications.

    N-(2-benzoyl-4-chlorophenyl)acetamide: Has an acetamide group instead of a prop-2-enamide group, which may affect its reactivity and applications

These comparisons highlight the unique structural features of this compound that contribute to its versatility and potential in various scientific research applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h2-10H,1H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVKXNYHLXUBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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